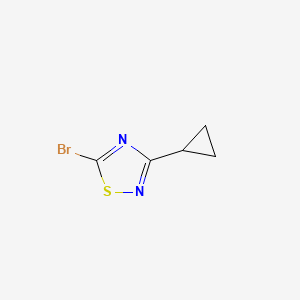

5-Bromo-3-cyclopropyl-1,2,4-thiadiazole

Description

Contextual Significance of Thiadiazole Heterocycles in Contemporary Chemistry

Thiadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. nih.gov Their structural diversity and wide-ranging applications have made them a cornerstone of modern medicinal and materials chemistry. isres.org

Overview of 1,2,4-Thiadiazole (B1232254) Isomers and Their Chemical Prominence

Thiadiazoles can exist in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). isres.org The 1,2,4- and 1,3,4-thiadiazole isomers are the most extensively studied. isres.org The 1,2,4-thiadiazole ring is a stable aromatic system, and its derivatives are noted for a broad spectrum of biological activities, making them privileged structures in drug discovery. rsc.orgresearchgate.net This includes applications as anticancer, antimicrobial, and anti-inflammatory agents. isres.orgnih.gov The 5-position of the 1,2,4-thiadiazole ring is particularly reactive towards nucleophilic substitution, a key feature in its synthetic utility. isres.org

Table 1: Comparison of Thiadiazole Isomers

| Isomer | Key Characteristics | Prominent Applications |

|---|---|---|

| 1,2,3-Thiadiazole | Often synthesized via the Hurd-Mori reaction. Can undergo ring-cleavage reactions. researchgate.net | Agrochemicals, precursors for other heterocycles. researchgate.net |

| 1,2,4-Thiadiazole | Aromatic and stable ring system. The 5-position is susceptible to nucleophilic attack. isres.org | Pharmaceuticals (anticancer, anti-inflammatory, antimicrobial). isres.orgnih.gov |

| 1,2,5-Thiadiazole | Known for its electron-accepting properties. | Organic electronics, materials science. isres.org |

| 1,3,4-Thiadiazole | The most extensively studied isomer with a wide range of biological activities. mdpi.com | Pharmaceuticals (antibacterial, antifungal, antitumor). nih.govmdpi.com |

Role of Halogenated Heterocycles in Advanced Chemical Synthesis

Halogenated heterocycles are indispensable building blocks in organic synthesis. researchgate.net The introduction of a halogen atom, such as bromine, into a heterocyclic ring significantly influences its chemical reactivity. Bromine can act as a leaving group in nucleophilic substitution reactions and facilitates cross-coupling reactions, such as Suzuki and Heck couplings. This allows for the facile introduction of a wide array of functional groups, enabling the construction of complex molecular architectures. Furthermore, halogenation can modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, which is of particular importance in medicinal chemistry. nih.gov

Importance of Cyclopropyl (B3062369) Moieties in Molecular Design

The cyclopropyl group is a three-membered carbocyclic ring that imparts unique conformational and electronic properties to a molecule. iris-biotech.de Its rigid structure can provide a degree of conformational constraint, which can be advantageous for optimizing interactions with biological targets. iris-biotech.desemanticscholar.org The cyclopropyl moiety is often used as a bioisostere for other groups, such as isopropyl or vinyl groups, to enhance metabolic stability and improve pharmacokinetic profiles. iris-biotech.debohrium.com In drug design, the incorporation of a cyclopropyl ring can lead to increased potency, reduced off-target effects, and improved brain permeability. semanticscholar.org

Research Rationale and Scope for 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole

The specific combination of a 1,2,4-thiadiazole core, a bromine atom, and a cyclopropyl group in this compound provides a compelling basis for its focused investigation.

Historical and Current Research Trajectories in 1,2,4-Thiadiazole Chemistry

The chemistry of 1,2,4-thiadiazoles has a long history, with the first description dating back to the 19th century. However, it is in recent decades that the therapeutic potential of this heterocyclic system has been extensively explored. nih.govresearchgate.net Early research focused on fundamental synthesis and reactivity studies. acs.org Contemporary research has shifted towards the development of novel synthetic methodologies to access diverse 1,2,4-thiadiazole derivatives and the evaluation of their biological activities. rsc.orgorganic-chemistry.org Recent advancements include the use of enzymatic synthesis and electro-oxidative methods for the construction of the 1,2,4-thiadiazole ring. acs.org

Justification for Focused Investigation on the this compound Scaffold

The focused investigation of this compound is justified by the synergistic combination of its structural components. The 1,2,4-thiadiazole core provides a proven pharmacophore with a wide range of potential biological activities. The bromine atom at the 5-position serves as a versatile synthetic handle, allowing for a variety of chemical modifications to explore structure-activity relationships. The cyclopropyl group at the 3-position can enhance potency and improve pharmacokinetic properties by providing conformational rigidity and metabolic stability. iris-biotech.denih.gov

The synthesis of this compound typically involves the reaction of cyclopropylamine (B47189) with a suitable thiocarbonyl intermediate, followed by bromination.

Table 2: Representative Synthesis Conditions for this compound and Analogs

| Reactants | Reagents and Solvents | Conditions | Product | Reference |

|---|---|---|---|---|

| Cyclopropylamine, Thiocarbonyl diimidazole | Acetonitrile (B52724), Triethylamine | - | Intermediate | |

| Intermediate | Brominating agent | - | This compound | |

| Imidoyl thioureas | Phenyliodine(III) bis(trifluoroacetate) | Short reaction times | 3-substituted-5-arylamino-1,2,4-thiadiazoles | organic-chemistry.org |

| Isothiocyanates | I2-mediated oxidative cyclization in water | Metal-free, environmentally benign | 3-substituted 5-amino-1,2,4-thiadiazoles | organic-chemistry.org |

The strategic placement of the bromo and cyclopropyl substituents on the thiadiazole ring is intended to modulate the electronic and steric properties of the core heterocycle. This allows for a systematic exploration of the chemical space around the 1,2,4-thiadiazole scaffold, with the aim of discovering new compounds with enhanced chemical utility and biological activity.

Overview of Academic Research Areas Pertaining to the Compound and its Derivatives

Academic research into this compound and its derivatives primarily falls within the domain of medicinal chemistry, where the 1,2,4-thiadiazole nucleus is explored as a pharmacophore for developing new therapeutic agents. The versatility of this heterocyclic system allows for structural modifications that lead to a broad spectrum of pharmacological activities. Key research areas focus on its potential as an anticancer, antimicrobial, and anticonvulsant agent. nih.govnih.gov

Anticancer Research:

A significant area of investigation for 1,2,4-thiadiazole derivatives is oncology. nih.gov The structural similarities of the thiadiazole ring to natural purines and pyrimidines suggest that these compounds may interfere with DNA replication and other cellular processes vital for cancer cell proliferation. mdpi.commdpi.com Research has demonstrated that various substituted 1,2,4-thiadiazoles exhibit cytotoxic activity against a range of human cancer cell lines.

For example, a synthesized library of novel 1,2,4-thiadiazole-1,2,4-triazole derivatives with amide functionality was evaluated for anticancer activity against four human cancer cell lines: breast cancer (MCF-7, MDA MB-231), lung cancer (A549), and prostate cancer (DU-145). nih.gov The results, measured as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), indicated that many of the synthesized compounds displayed moderate to excellent anticancer activity. nih.gov

In another study, researchers replaced the ethylenic bridge of resveratrol, a natural anticancer compound, with a 1,2,4-thiadiazole heterocycle. nih.gov These novel derivatives were then tested for cytotoxicity against the human breast cancer MCF-7 cell line, highlighting the role of the 1,2,4-thiadiazole core in designing new anticancer molecules. nih.gov Furthermore, hybrid compounds containing both 1,2,4-thiadiazole and 1,2,4-oxadiazole (B8745197) motifs have been synthesized and tested against breast (MCF-7), colon (Colo-205), lung (A549), and ovarian (A2780) cancer cell lines, with some derivatives showing moderate efficacy. rsc.orgnih.gov

| Compound Class | Cancer Cell Line | Activity Noted | Reference |

|---|---|---|---|

| 1,2,4-Thiadiazole-1,2,4-triazole amides | MCF-7, MDA MB-231 (Breast) | Moderate to excellent activity (IC₅₀ values reported) | nih.gov |

| 1,2,4-Thiadiazole-1,2,4-triazole amides | A549 (Lung) | Moderate to excellent activity (IC₅₀ values reported) | nih.gov |

| 1,2,4-Thiadiazole-1,2,4-triazole amides | DU-145 (Prostate) | Moderate to excellent activity (IC₅₀ values reported) | nih.gov |

| Resveratrol-inspired 1,2,4-thiadiazoles | MCF-7 (Breast) | Cytotoxicity evaluated | nih.gov |

| 1,2,4-Thiadiazole-1,2,4-oxadiazole hybrids | MCF-7 (Breast), Colo-205 (Colon), A549 (Lung), A2780 (Ovarian) | Moderate anticancer efficacy | rsc.orgnih.gov |

Antimicrobial and Antifungal Research:

The 1,2,4-thiadiazole scaffold is also a key component in the search for new antimicrobial agents. nih.gov The rise of antibiotic resistance necessitates the development of novel compounds to combat pathogenic bacteria and fungi. nih.gov Derivatives of the closely related 1,3,4-thiadiazole have shown significant activity against both Gram-positive and Gram-negative bacteria. neliti.com While specific studies on this compound are limited in publicly accessible, non-commercial literature, the broader class of halogenated thiadiazoles is an active area of research. For instance, studies on 1,3,4-thiadiazole derivatives have shown that halogen substituents on an associated phenyl ring can enhance antibacterial activity, particularly against Gram-positive bacteria. neliti.com

Anticonvulsant and Other CNS Research:

Derivatives of 1,2,4-thiadiazole have been investigated for their potential to treat central nervous system (CNS) disorders, particularly epilepsy. nih.gov Certain 3,5-disubstituted 1,2,4-thiadiazoles have been synthesized and evaluated for anticonvulsant properties. In one study, a series of these compounds was assessed using the maximal electroshock (MES) test, a common screening method for anticonvulsant drugs. A derivative with a para-chloro substitution demonstrated the highest level of activity in this test. rsc.org This line of research suggests that the 1,2,4-thiadiazole core can serve as a template for designing novel molecules with potential applications in neurology. rsc.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-cyclopropyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKWDKYPIXOIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494127-23-9 | |

| Record name | 5-bromo-3-cyclopropyl-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 3 Cyclopropyl 1,2,4 Thiadiazole and Analogues

Strategies for 1,2,4-Thiadiazole (B1232254) Ring Construction

The formation of the 1,2,4-thiadiazole ring is the cornerstone of synthesizing the target compound and its analogues. Various strategies have been developed, ranging from classical condensation reactions to modern catalytic methods. These approaches offer different advantages in terms of substrate scope, efficiency, and functional group tolerance.

Oxidative Dimerization of Thioamides

One of the most prevalent methods for the synthesis of symmetrically substituted 3,5-dialkyl/diaryl-1,2,4-thiadiazoles is the oxidative dimerization of thioamides. nih.govnih.gov This method involves the oxidation of a thioamide precursor, leading to the formation of a key intermediate that subsequently cyclizes to form the desired 1,2,4-thiadiazole ring. nih.gov While this approach is highly effective for symmetrical compounds, modifications and alternative strategies are necessary for the synthesis of asymmetrically substituted analogues.

In recent years, biocatalytic methods have emerged as powerful tools in organic synthesis. Vanadium-dependent haloperoxidases (VHPOs) have been successfully employed in an enzyme-mediated strategy for the oxidative dimerization of thioamides. nih.govacs.org This approach utilizes a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant, offering a green and efficient alternative to traditional chemical oxidants. nih.gov The reaction proceeds through two distinct enzyme-mediated sulfur halogenation events that are crucial for the formation of the heterocycle. acs.orgresearchgate.net This enzymatic halide recycling mechanism has been applied to a diverse range of thioamides, affording the corresponding 1,2,4-thiadiazoles in moderate to high yields with excellent chemoselectivity. nih.govacs.org Notably, the system has shown tolerance for thioamides bearing halogen substituents, suggesting its potential applicability in the synthesis of bromo-substituted 1,2,4-thiadiazoles. acs.org

| Substrate (Thioamide) | Product (1,2,4-Thiadiazole) | Yield (%) | Reference |

| Thiobenzamide | 3,5-Diphenyl-1,2,4-thiadiazole | 95 | thieme-connect.com |

| 4-Methylthiobenzamide | 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole | 81 | acs.org |

| 4-Bromothiobenzamide | 3,5-Bis(4-bromophenyl)-1,2,4-thiadiazole | 52 | acs.org |

| 4-Chlorothiobenzamide | 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole | 71 | acs.org |

| Thioamide Precursor | Oxidant | Product | Yield (%) | Reference |

| 3-Aryl-2-cyanothioacrylamides | DMSO-HCl | (2E,2'E)-2,2'-(1,2,4-thiadiazol-3,5-diyl)bis(3-arylacrylonitriles) | Good | researchgate.net |

| Thiobenzamide | Cu2O rhombic dodecahedra (photocatalyst) | 3,5-Diphenyl-1,2,4-thiadiazole | High | rsc.org |

| Various Thioamides | DDQ | 3,5-Disubstituted 1,2,4-thiadiazoles | High | researchgate.net |

Base-Mediated Intramolecular Dehydrogenative N–S Coupling Reactions

A facile, transition-metal-free approach for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles involves the base-mediated intramolecular dehydrogenative N–S bond formation. acs.orgnih.gov This methodology can be applied to the synthesis of both symmetrical and unsymmetrical 1,2,4-thiadiazoles. acs.org The reaction typically involves the tandem thioacylation of amidines with dithioesters or aryl isothiocyanates in a solvent like DMF, followed by an in situ intramolecular dehydrogenative N–S coupling of the thioacylamidine intermediate under an inert atmosphere. nih.govorganic-chemistry.org This method avoids the need for external oxidants and offers a straightforward route to a variety of substituted 1,2,4-thiadiazoles. acs.org

Condensation Reactions Utilizing Thiocarbonyl Precursors

Classical methods for the construction of the 1,2,4-thiadiazole ring often involve the condensation of various precursors containing the necessary nitrogen and sulfur atoms. For instance, the reaction of 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide (B42300) in the presence of phosphorous oxychloride has been used to synthesize 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane, demonstrating a route to incorporate a cyclopropyl (B3062369) moiety. nih.govnih.gov While this example leads to a 1,3,4-thiadiazole (B1197879) isomer, similar condensation strategies can be adapted for the synthesis of 1,2,4-thiadiazoles. The use of thiocarbonyl precursors is a versatile strategy that allows for the introduction of various substituents onto the thiadiazole core. acs.org

Development of Methods for Asymmetrically Substituted 1,2,4-Thiadiazoles

The synthesis of asymmetrically substituted 1,2,4-thiadiazoles, such as 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole, requires regioselective methods that can differentiate the 3- and 5-positions of the heterocyclic ring. One effective strategy involves the intramolecular oxidative cyclization of amidinothioureas. isres.org Another powerful approach is the [3+2] cycloaddition of nitrile sulfides with nitriles. isres.org

A particularly relevant method for introducing a bromine atom at the 5-position is the Sandmeyer bromination of a 5-amino-1,2,4-thiadiazole precursor. For example, 5-bromo-3-methyl-1,2,4-thiadiazole (B1281710) has been successfully synthesized from 5-amino-3-methyl-1,2,4-thiadiazole (B102305) with a high yield. chemicalbook.com This suggests a plausible synthetic route to this compound could involve the initial synthesis of 3-cyclopropyl-5-amino-1,2,4-thiadiazole followed by a similar Sandmeyer reaction.

Furthermore, versatile synthetic routes to fused-ring nih.govacs.orgresearchgate.netthiadiazole scaffolds have been developed via exchange reactions of precursor nih.govacs.orgresearchgate.netthiadiazol-3-(2H)one derivatives with substituted nitriles like cyanogen (B1215507) bromide. nih.gov The resulting 3-bromo- (B131339) nih.govacs.orgresearchgate.netthiadiazole derivatives can undergo subsequent nucleophilic aromatic substitution with a variety of nucleophiles, offering a pathway to diverse 3-substituted analogues. nih.gov

| Precursor 1 | Precursor 2 | Method | Product | Reference |

| 5-Amino-3-methyl-1,2,4-thiadiazole | HBr, NaNO2 | Sandmeyer Bromination | 5-Bromo-3-methyl-1,2,4-thiadiazole | chemicalbook.com |

| nih.govacs.orgresearchgate.netThiadiazol-3-(2H)one derivatives | Cyanogen bromide | Exchange Reaction | 3-Bromo nih.govacs.orgresearchgate.netthiadiazole derivative | nih.gov |

Synthetic Routes for Incorporating Cyclopropyl Substituents

The introduction of a cyclopropyl group onto a heterocyclic scaffold can impart unique conformational rigidity and metabolic stability. Methodologies for achieving this often involve either building the heterocycle from a cyclopropane-containing precursor or integrating a cyclopropyl synthon during the ring formation process.

A viable strategy for synthesizing heterocycles bearing a cyclopropyl substituent is the use of cyclopropane (B1198618) carboxylic acid or its derivatives as starting materials. While the direct synthesis of 3-cyclopropyl-1,2,4-thiadiazole from such precursors is not extensively detailed, analogous syntheses for related isomers provide a strong proof of principle for this approach. For instance, new heterocyclic derivatives of 1,3,4-thiadiazole and 1,2,4-triazole (B32235) have been successfully synthesized from 1,1-cyclopropane dicarboxylic acid. nih.gov

In a representative reaction, 1,1-cyclopropane dicarboxylic acid is treated with thiosemicarbazide in the presence of a dehydrating agent like phosphorous oxychloride. nih.gov This reaction proceeds via the formation of an acyl thiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. nih.gov The key steps involve the nucleophilic attack of the thiosemicarbazide on the carboxylic acid, followed by ring closure. nih.gov

A summary of this synthetic transformation is presented below:

| Reactant 1 | Reactant 2 | Reagent | Product |

| 1,1-Cyclopropane dicarboxylic acid | Thiosemicarbazide | Phosphorous oxychloride | 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane |

This table illustrates a documented synthesis of a cyclopropyl-substituted thiadiazole isomer, demonstrating the utility of cyclopropane carboxylic acid derivatives in heterocyclic synthesis.

This methodology highlights the utility of cyclopropane carboxylic acids as robust precursors for embedding the cyclopropyl group at a specific position on a thiadiazole ring system.

An alternative and often more flexible approach involves the use of smaller, pre-functionalized molecules, or "synthons," that already contain the cyclopropyl group. This strategy allows for the cyclopropyl moiety to be introduced during the construction of the heterocyclic ring. A pertinent example is the use of isothiocyanatocyclopropane as a synthon. In the synthesis of related heterocyclic systems like 1,2,4-triazoles, an acylhydrazine intermediate is reacted with isothiocyanatocyclopropane. researchgate.net This reaction forms a thiosemicarbazide precursor which, upon cyclization, yields the desired 4-cyclopropyl-substituted triazole ring. researchgate.net This principle is directly applicable to the synthesis of 3-cyclopropyl-1,2,4-thiadiazoles, where cyclopropyl thioamide or a related synthon could be reacted with an appropriate nitrogen-sulfur containing fragment.

Regioselective Bromination Techniques on Thiadiazole Scaffolds

The introduction of a bromine atom onto the thiadiazole ring requires careful control of regioselectivity, particularly to target the C-5 position. The electronic nature of the 1,2,4-thiadiazole ring and the influence of the substituent at the C-3 position are critical factors governing the outcome of halogenation reactions.

Direct electrophilic halogenation is a common method for introducing bromine onto heterocyclic rings. The 1,2,4-thiadiazole ring system is generally electron-deficient, making electrophilic substitution challenging without the presence of an activating group. udayton.edu However, a substituent at the C-3 position, such as the electron-donating cyclopropyl group, can activate the ring towards electrophilic attack, directing substitution to the C-5 position.

While specific conditions for this compound are proprietary, general methods for halogenating related heterocycles are well-documented. For instance, bromoderivatives of benzofused 1,2,5-thiadiazoles can be selectively obtained by reacting the parent heterocycle with bromine. mdpi.com In many cases, a mixture of the halogenating agent (e.g., Br₂) and a Lewis acid or protic acid is employed to generate a potent electrophile. wikipedia.org

The mechanism of bromination on a thiadiazole scaffold is typically an electrophilic aromatic substitution. The process begins with the generation of a strong electrophile, often a bromonium ion (Br⁺) or a polarized bromine molecule complexed with a Lewis acid. wikipedia.org The π-electrons of the thiadiazole ring then attack this electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. wikipedia.org The temporary loss of aromaticity in this step represents the highest energy barrier for the reaction. wikipedia.org Finally, a base present in the reaction mixture removes a proton from the C-5 position, restoring the aromaticity of the ring and yielding the 5-bromo-substituted product. wikipedia.org

Theoretical studies on the halogenation of related electron-deficient systems, such as thiazolo[5,4-d]thiazole, have investigated several possible mechanistic pathways. udayton.eduresearchgate.net These include:

Direct C-halogenation : The electrophile directly attacks the target carbon atom. udayton.eduresearchgate.net

C-halogenation via N-halogenation : An initial halogenation of a ring nitrogen atom is followed by an intramolecular rearrangement of the halogen to the carbon. udayton.edu

Addition-elimination pathway : This involves the formation of a cyclic halonium ion intermediate. udayton.edu

Computational analysis suggests that the direct C-halogenation pathway is generally the most favored and lowest-energy route for such heterocyclic systems. udayton.eduresearchgate.net The presence of the cyclopropyl group at C-3 is expected to stabilize the cationic intermediate through its electron-donating character, thereby facilitating the reaction at the C-5 position.

Chemoenzymatic Synthesis Approaches for 1,2,4-Thiadiazoles

In recent years, chemoenzymatic methods have emerged as powerful and sustainable alternatives to traditional organic synthesis. These approaches leverage the high selectivity and mild reaction conditions of biocatalysts. A notable development is the enzyme-mediated synthesis of 1,2,4-thiadiazoles through the oxidative dimerization of thioamides. nih.govacs.org

This innovative strategy employs vanadium-dependent haloperoxidase (VHPO) enzymes, which utilize a catalytic amount of a halide salt (e.g., NaBr) and hydrogen peroxide as the terminal oxidant. nih.gov The VHPO enzyme catalyzes the oxidation of the halide to generate a reactive electrophilic halogenating species, hypohalous acid (HOX). acs.org This species then participates in the key bond-forming steps. Mechanistic studies indicate that the reaction proceeds through two separate enzyme-mediated sulfur halogenation events, which are crucial for the formation of the thiadiazole heterocycle. nih.govacs.org

This biocatalytic method has been successfully applied to a wide array of thioamides, producing the corresponding symmetrically and asymmetrically substituted 1,2,4-thiadiazoles in moderate to high yields and with excellent chemoselectivity. nih.gov This approach avoids the use of hazardous and strong oxidizing agents common in traditional methods, presenting a greener and more efficient pathway for the synthesis of 1,2,4-thiadiazole analogues. acs.org

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3 Cyclopropyl 1,2,4 Thiadiazole

Crystallographic Analysis of 1,2,4-Thiadiazole (B1232254) Derivatives

While a specific single-crystal X-ray diffraction study for 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole is not publicly available, extensive analysis of closely related 1,2,4-thiadiazole derivatives provides a robust framework for understanding its expected solid-state architecture.

The molecular structure of this compound is therefore expected to feature a flat thiadiazole core. The bond lengths within this ring are characteristic of their partial double-bond character, falling between typical single and double bond values. The precise parameters of the unit cell would be determined by the specific packing arrangement adopted by the molecules, which is governed by intermolecular forces.

Table 1: Representative Crystallographic Data for Substituted 1,2,4-Thiadiazole Analogs

This table presents data from analogous structures to infer the expected parameters for this compound.

| Parameter | Value Range/Observation | Reference Compound(s) |

|---|---|---|

| Crystal System | Commonly Monoclinic or Orthorhombic | Various substituted thiadiazoles |

| Space Group | Frequently P2₁/c or Pbca | Various substituted thiadiazoles |

| S-N Bond Length (Å) | ~1.65 - 1.70 | Diiodo-1,2,4-thiadiazole researchgate.net |

| C=N Bond Length (Å) | ~1.30 - 1.35 | Diiodo-1,2,4-thiadiazole researchgate.net |

| C-S Bond Length (Å) | ~1.70 - 1.75 | Diiodo-1,2,4-thiadiazole researchgate.net |

The supramolecular assembly of bromo-substituted thiadiazoles in the solid state is directed by a variety of non-covalent interactions. nih.gov Given the structure of this compound, several key interactions are anticipated to define its crystal packing.

Halogen Bonding: The bromine atom at the C5 position is a potential halogen bond donor. The electropositive region on the bromine atom (the σ-hole) can engage in favorable electrostatic interactions with Lewis basic sites on adjacent molecules, such as the nitrogen atoms of the thiadiazole ring (C-Br···N). nih.gov This type of directional interaction is a significant force in the crystal engineering of halogenated heterocycles. researchgate.netnih.gov

Other Interactions: Weak N···S and C-H···N interactions are also commonly observed in the crystal packing of thiadiazole derivatives, further stabilizing the lattice. nih.gov The planar thiadiazole rings may also participate in π-π stacking interactions, where parallel rings are offset from one another to optimize electrostatic attraction. The cyclopropyl (B3062369) group, with its C-H bonds, can act as a donor for weak C-H···N or C-H···S hydrogen bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution, providing detailed information about the chemical environment of each hydrogen and carbon atom.

The ¹H and ¹³C NMR spectra provide a distinct fingerprint for the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the thiadiazole ring and the bromine atom.

¹H NMR Spectroscopy: The proton spectrum is expected to show signals corresponding to the cyclopropyl group. This system typically appears as a set of complex multiplets in the upfield region of the spectrum. The methine proton (-CH-) would be expected at a slightly downfield position compared to the methylene (B1212753) protons (-CH₂-), and both would exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon skeleton. The two carbons within the thiadiazole ring (C3 and C5) are expected to resonate at significantly downfield chemical shifts, characteristic of carbons in heteroaromatic systems. nih.govsemanticscholar.org The C5 carbon, being directly attached to the bromine atom, would be shifted further downfield compared to the C3 carbon. The cyclopropyl carbons would appear in the upfield region, with the methine carbon appearing at a slightly different shift than the methylene carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Predicted values are based on data from analogous structures and standard substituent effects. Solvent: CDCl₃.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Cyclopropyl-CH | ||

| Cyclopropyl-CH₂ | Multiplet | ||

| ¹³C | C5 (Thiadiazole) | ||

| C3 (Thiadiazole) | |||

| Cyclopropyl-CH | |||

| Cyclopropyl-CH₂ |

While this compound is an achiral molecule and thus has no stereocenters, advanced 2D NMR techniques are indispensable for unambiguous structural verification and assignment of the ¹H and ¹³C signals. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment would be used to directly correlate each proton signal with the carbon atom to which it is attached. This would definitively link the upfield proton multiplets to the upfield carbon signals of the cyclopropyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing connectivity across multiple bonds and confirming the substitution pattern. A key expected correlation would be between the protons of the cyclopropyl group and the C3 carbon of the thiadiazole ring. This long-range (typically 2-3 bond) correlation would prove that the cyclopropyl group is attached to C3 and not C5, thus distinguishing it from its isomer, 3-bromo-5-cyclopropyl-1,2,4-thiadiazole.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal the coupling network within the cyclopropyl group, showing correlations between the methine proton and the methylene protons.

Together, these advanced experiments provide a comprehensive and unambiguous confirmation of the molecular structure of this compound.

Mass Spectrometry (MS) for Accurate Mass and Molecular Formula Confirmation

Mass spectrometry is a critical analytical technique for determining the exact molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the accurate mass, which confirms its molecular formula, C₅H₅BrN₂S. uni.luchemenu.com The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, resulting in two peaks of almost equal intensity separated by 2 Da for the molecular ion and bromine-containing fragments.

The analysis would typically validate the molecular ion peaks, such as the protonated molecule [M+H]⁺. Further fragmentation analysis helps in confirming the structural components. Common fragmentation pathways for this molecule could include the loss of the bromine atom ([M-Br]⁺) or cleavage of the cyclopropyl ring.

Predicted mass-to-charge ratios (m/z) for various adducts of the compound provide theoretical values that can be compared against experimental data for verification. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 204.94296 |

| [M+Na]⁺ | 226.92490 |

| [M+K]⁺ | 242.89884 |

| [M+NH₄]⁺ | 221.96950 |

| [M-H]⁻ | 202.92840 |

| [M+HCOO]⁻ | 248.93388 |

| [M+CH₃COO]⁻ | 262.94953 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its thiadiazole core and cyclopropyl substituent.

The key vibrations include the C=N stretching of the thiadiazole ring, which is typically observed in the region of 1600 cm⁻¹. The S-N bond within the heterocyclic ring is expected to show a stretching vibration at approximately 750 cm⁻¹. The presence of the cyclopropyl group would be confirmed by the characteristic C-H stretching vibrations of the saturated ring protons, typically appearing just above 3000 cm⁻¹, and various bending and scissoring deformations at lower wavenumbers. researchgate.net The C-Br stretching frequency is generally observed in the lower frequency "fingerprint" region of the spectrum.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Cyclopropyl C-H | Stretching | ~3100-3000 |

| Thiadiazole C=N | Stretching | ~1600 |

| Cyclopropyl CH₂ | Scissoring | ~1460-1430 researchgate.net |

| Thiadiazole Ring | Ring Vibrations | Various |

| Thiadiazole S-N | Stretching | ~750 |

| C-Br | Stretching | < 700 |

Theoretical and Computational Investigations of 5 Bromo 3 Cyclopropyl 1,2,4 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and properties of 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole. These methods provide a foundational understanding of the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often using a basis set like 6-311++G(d,p), are performed to determine its optimized geometric parameters, such as bond lengths and angles. researchgate.net These calculations reveal the spatial arrangement of atoms that corresponds to the lowest energy state of the molecule.

The electronic properties derived from DFT, such as the distribution of electron density and Mulliken atomic charges, help in understanding the molecule's reactivity. bhu.ac.in The presence of the electron-withdrawing bromine atom and the electronegative nitrogen and sulfur atoms in the thiadiazole ring significantly influences the electronic environment. researchgate.net The cyclopropyl (B3062369) group also contributes unique steric and electronic effects. DFT studies can precisely quantify these influences, providing a detailed map of the molecule's electronic landscape and predicting its behavior in chemical reactions. repositorioinstitucional.mx

Table 4.1: Representative Optimized Geometrical Parameters from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.89 Å |

| C-S | 1.75 Å | |

| N-N | 1.38 Å | |

| C-C (cyclopropyl) | 1.51 Å | |

| Bond Angle | C-S-N | 92.5° |

| S-N-C | 110.2° | |

| C-C-C (cyclopropyl) | 60.0° |

This table presents hypothetical data representative of typical DFT calculation outputs for similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic transitions. bhu.ac.in The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For this compound, FMO analysis can predict its kinetic stability and electronic properties. A smaller HOMO-LUMO gap might suggest higher reactivity and potential for biological activity, as it facilitates electron transfer processes. bhu.ac.in

Table 4.2: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap (ΔE) | 5.65 eV |

This table contains hypothetical energy values to illustrate the typical output of FMO analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.in The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms) that are susceptible to electrophilic attack. researchgate.netmdpi.com Blue regions denote positive potential, indicating electron-deficient areas (e.g., hydrogen atoms) that are attractive to nucleophiles. researchgate.netmdpi.com

For this compound, the MEP surface would likely show significant negative potential around the nitrogen atoms of the thiadiazole ring, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. mdpi.com The area around the bromine atom would also exhibit distinct electrostatic potential, influencing its interaction with other molecules.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and stability of this compound. By simulating the molecule's behavior in a given environment (e.g., in solution), MD can explore its accessible conformational space. nih.gov

This is particularly relevant for understanding how the cyclopropyl and bromo substituents orient themselves relative to the thiadiazole ring and how these conformations might influence interactions with biological targets. nih.gov MD simulations can reveal the stability of specific conformations and the energy barriers between them, which is crucial for understanding its dynamic behavior and binding capabilities. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). semanticscholar.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies are performed to predict its binding affinity and interaction patterns with various biological macromolecules. nih.gov Thiadiazole derivatives are known to interact with a wide range of enzymes and receptors, including kinases, cholinesterases, and microbial enzymes. semanticscholar.orgmdpi.com

Docking simulations place the compound into the active site of a target protein and calculate a "docking score," which estimates the binding free energy. researchgate.netuowasit.edu.iq A lower docking score generally indicates a more favorable binding interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues. dovepress.com These studies can identify key residues involved in binding and provide a rationale for the compound's potential biological activity, guiding the design of more potent analogues. nih.gov

Table 4.3: Representative Molecular Docking Results with a Hypothetical Kinase Target

| Parameter | Value / Residues |

| Docking Score | -8.5 kcal/mol |

| Key Interactions | |

| Hydrogen Bonds | ASN108, GLU91 |

| Halogen Bond (Br) | LEU52 |

| Hydrophobic Interactions | VAL35, ALA88, ILE145 |

This table shows hypothetical docking results to exemplify the output of such a study.

Prediction of Binding Modes and Affinities

Computational techniques are instrumental in predicting how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. This process, known as molecular docking, helps to understand the intermolecular interactions that stabilize the ligand-protein complex and to estimate the strength of this binding, or binding affinity.

Molecular docking simulations place the three-dimensional structure of the compound into the binding site of a target protein. The software then calculates the most likely binding poses and scores them based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. nih.gov For instance, in studies of other thiadiazole derivatives, molecular docking has been used to investigate their binding to targets like ADP-sugar pyrophosphatase and the main protease (Mpro) of SARS-CoV-2. nih.govuowasit.edu.iq One such study on a 1,3,4-thiadiazole (B1197879) derivative identified four hydrogen bonds with the target NUDT5 Gene and reported a docking score of -8.9 kcal/mol. uowasit.edu.iqresearchgate.net Another investigation found that a bis- nih.govproquest.comnih.govthiadiazolimine derivative formed five hydrophobic contacts with key residues in the Mpro binding site, achieving a binding energy of -7.50 kcal/mol. nih.gov

These computational predictions provide a rational basis for understanding a compound's mechanism of action. The binding affinity is often expressed as a docking score or binding energy, where a more negative value typically indicates a stronger, more favorable interaction. These studies can identify key amino acid residues in the protein's active site that are crucial for binding. nih.gov While specific docking studies for this compound are not widely published, the methodology remains a cornerstone for predicting its potential biological targets and interaction modes.

| Thiadiazole Derivative Class | Protein Target | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interactions Noted |

|---|---|---|---|---|

| Substituted 1,3,4-Thiadiazole | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | Not specified | Hydrogen bonds uowasit.edu.iqresearchgate.net |

| bis- nih.govproquest.comnih.govThiadiazolimine | SARS-CoV-2 Mpro | -7.50 | F140, E166, P168, Q189 | Hydrophobic contacts nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Dihydrofolate reductase (DHFR) | -1.6 (Total Binding Energy) | Not specified | Not specified dovepress.comnih.gov |

| Imidazo[2,1-b] nih.govproquest.comnih.govthiadiazole | TGF-β Type I Receptor Kinase | Not specified | Not specified | Hydrogen bonding, Hydrophobic interactions nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, untested compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. researchgate.net

QSAR studies involve calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical, electronic, and topological properties. nih.gov Common descriptors used in studies of thiadiazole and related heterocyclic compounds include Log P (lipophilicity), molecular weight, dipole moment, polarizability, hydration energy, and quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). proquest.com

Once descriptors are calculated, statistical methods like multiple linear regression are used to build an equation that relates these descriptors to the observed biological activity. proquest.com For example, a QSAR study on the anti-inflammatory activity of 1,3,4-thiadiazole derivatives resulted in a multiparametric equation linking activity to descriptors such as atomic charges, Log P, and molecular weight. proquest.com

More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), consider the 3D arrangement of the molecules. researchgate.netnih.gov These models generate fields around the molecules describing steric, electrostatic, hydrophobic, and hydrogen-bonding properties. researchgate.net A 3D-QSAR model for thiadiazole derivatives targeting the BRAF protein, a key target in cancer, revealed that steric and hydrophobic fields were major contributors to the model's predictive power. researchgate.net Such models can be visualized as contour maps, highlighting regions where modifications to the molecular structure would likely increase or decrease activity, providing a clear roadmap for drug design. nih.govresearchgate.net

| Descriptor Category | Specific Descriptor | Property Represented |

|---|---|---|

| Physicochemical | Log P | Lipophilicity / Hydrophobicity proquest.com |

| Molecular Weight (MW) | Size of the molecule proquest.com | |

| Polarizability | Deformation of the electron cloud in an electric field proquest.com | |

| Electronic | Dipole Moment (µ) | Molecular polarity proquest.com |

| HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity proquest.com | |

| Net Atomic Charge | Electron distribution on specific atoms proquest.com | |

| Hydration Energy | Interaction with water proquest.com | |

| 3D-QSAR Fields | Steric Field | Shape and size of the molecule researchgate.net |

| Electrostatic Field | Charge distribution researchgate.net | |

| Hydrophobic Field | Favorable regions for non-polar interactions researchgate.net | |

| H-Bond Acceptor/Donor Fields | Potential for hydrogen bonding researchgate.net |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a vital tool for elucidating the detailed mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By modeling the reaction pathways at an atomic level, researchers can understand how bonds are formed and broken, identify transient intermediates and transition states, and predict reaction outcomes and regioselectivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. nih.gov DFT calculations can map out the potential energy surface of a reaction, allowing for the determination of activation energies and reaction thermodynamics. For example, a proposed mechanism for the formation of a 1,3,4-thiadiazole scaffold was rationalized using DFT calculations at the B3LYP-D4/def2-TZVP level of theory, providing theoretical support for the experimental findings. nih.gov Such studies can help distinguish between possible reaction pathways and confirm the structure of the final product.

Other computational approaches provide further mechanistic insights. Frontier Molecular Orbital (FMO) analysis, which examines the HOMO and LUMO of reactants, can predict the reactivity and regioselectivity of reactions like cycloadditions. Analysis of Mulliken charges or electrostatic potential maps can identify the most electron-rich or electron-deficient sites in a molecule, predicting where electrophilic or nucleophilic attacks are most likely to occur. For the 1,2,4-thiadiazole (B1232254) ring, computational studies can help explain why the 5-position is often the most reactive site for nucleophilic substitution, a crucial piece of information for planning further chemical modifications. isres.org

| Computational Method | Information Provided | Application in Mechanistic Studies |

|---|---|---|

| Density Functional Theory (DFT) | Energies of reactants, products, intermediates, and transition states. nih.gov | Determining reaction pathways, calculating activation barriers, and predicting reaction feasibility. nih.gov |

| Frontier Molecular Orbital (FMO) Theory | Energies and shapes of HOMO and LUMO. | Predicting reactivity and regioselectivity in pericyclic and substitution reactions. |

| Mulliken Population Analysis | Distribution of electron charges on individual atoms. | Identifying nucleophilic and electrophilic sites within a molecule. |

| Transition State Search Algorithms | Geometry of the highest energy point along the reaction coordinate. | Confirming the structure of the transition state and calculating the activation energy. |

Chemical Reactivity and Derivatization Strategies for 5 Bromo 3 Cyclopropyl 1,2,4 Thiadiazole

Reactions Involving the Bromine Substituent

The bromine atom at the 5-position of the 1,2,4-thiadiazole (B1232254) ring is the most active site for functionalization. The electron-withdrawing character of the two nitrogen atoms in the heterocyclic ring renders the C5 position electron-poor, thereby activating the C-Br bond for various substitution reactions. chemicalbook.comnih.gov This inherent reactivity allows for the facile introduction of a wide array of substituents through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

The 5-position of the 1,2,4-thiadiazole ring is highly susceptible to nucleophilic aromatic substitution (SNAr). isres.org This reactivity is a direct consequence of the ring's electron-deficient nature, which stabilizes the intermediate Meisenheimer complex or facilitates a concerted displacement of the bromide ion. organic-chemistry.orgnih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromine atom to yield diverse 5-substituted-3-cyclopropyl-1,2,4-thiadiazole derivatives. The reaction conditions typically involve a suitable base and solvent system, tailored to the specific nucleophile being used. organic-chemistry.org

The general scheme for the SNAr reaction is depicted below:

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO) | 5-Amino-3-cyclopropyl-1,2,4-thiadiazole |

| Alcohol/Phenol (ROH) | Strong Base (e.g., NaH), Solvent (e.g., THF, Dioxane) | 5-Alkoxy/Aryloxy-3-cyclopropyl-1,2,4-thiadiazole |

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole is an excellent substrate for these transformations. The Suzuki-Miyaura coupling, which pairs an organic halide with an organoboron compound, is particularly noteworthy. nih.govlibretexts.org This reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the thiadiazole ring.

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the active catalyst. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific coupling partners. researchgate.netacs.org Studies on related halo-thiadiazoles have demonstrated the feasibility and regioselectivity of such couplings at the 5-position. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromoheterocycles

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | PPh₃, dppf, SPhos, XPhos |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Vinylboronic esters |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene, DMF, THF |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings such as the Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) reactions are also viable pathways for the derivatization of the 5-bromo-1,2,4-thiadiazole (B1288382) core.

Transformations Involving the Cyclopropyl (B3062369) Group

Under harsh reaction conditions, such as treatment with strong acids or certain transition metal catalysts, the cyclopropyl ring can undergo ring-opening reactions. researchgate.net For instance, some Heck coupling reactions on related spirocyclopropane systems have been observed to proceed with concomitant ring opening, although reaction conditions can often be optimized to preserve the cyclopropane (B1198618) moiety. researchgate.net Additionally, the cyclopropyl group can direct or participate in cycloaddition reactions. acs.org However, for most synthetic applications involving this compound, the cyclopropyl group is intended to remain intact, imparting specific steric and electronic properties to the final molecule.

Functionalization and Modification of the 1,2,4-Thiadiazole Core

The 1,2,4-thiadiazole ring itself possesses a characteristic reactivity profile that allows for further modifications, although these are generally less facile than reactions at the 5-bromo position.

The this compound molecule does not have any unsubstituted carbon atoms on the heterocyclic ring, precluding direct electrophilic or nucleophilic substitution at a C-H bond. The thiadiazole ring is inherently electron-deficient, making it highly resistant to electrophilic aromatic substitution reactions like nitration or halogenation. isres.orgnih.gov Electrophilic attack, if it occurs, is more likely to happen at one of the ring nitrogen atoms, leading to quaternization or N-alkylation. nih.gov This typically requires a potent electrophile, such as a strong alkylating agent.

While 1,2,4-thiadiazoles are considered aromatic and are generally stable, the heterocyclic ring can be cleaved under specific, often forcing, conditions. isres.org Strong nucleophiles or highly basic conditions can induce ring fission. chemicalbook.comresearchgate.net A notable example of this reactivity is the ring-opening of 1,2,4-thiadiazoles upon reaction with cysteine residues in proteins. researchgate.net The cysteine thiol attacks the N-S bond of the thiadiazole, leading to the formation of a disulfide bond and cleavage of the heterocyclic ring. researchgate.net This specific reactivity is exploited in the design of covalent inhibitors for certain enzymes. Molecular rearrangements involving the thiadiazole ring are also known, though they are more commonly observed in the synthesis of the ring system itself rather than as a transformation of a pre-formed, substituted thiadiazole. clockss.org

Table of Mentioned Chemical Compounds

| Compound Name | Position/Role |

|---|---|

| This compound | Subject Compound |

| 5-Amino-3-cyclopropyl-1,2,4-thiadiazole | SNAr Product |

| 5-Alkoxy-3-cyclopropyl-1,2,4-thiadiazole | SNAr Product |

| 5-Aryloxy-3-cyclopropyl-1,2,4-thiadiazole | SNAr Product |

| 5-Alkylthio-3-cyclopropyl-1,2,4-thiadiazole | SNAr Product |

| 5-Arylthio-3-cyclopropyl-1,2,4-thiadiazole | SNAr Product |

| 5-Chloro-1,3,4-thiadiazole | Related Compound |

| 3-Bromo-5-chloro-1,2,4-thiadiazole | Related Compound |

| 3,5-Dichloro-1,2,4-thiadiazole | Related Compound |

| Potassium Carbonate (K₂CO₃) | Reagent (Base) |

| Triethylamine (Et₃N) | Reagent (Base) |

| Sodium Hydride (NaH) | Reagent (Base) |

| Cesium Carbonate (Cs₂CO₃) | Reagent (Base) |

| Potassium Phosphate (B84403) (K₃PO₄) | Reagent (Base) |

| Dimethylformamide (DMF) | Solvent |

| Dimethyl Sulfoxide (DMSO) | Solvent |

| Tetrahydrofuran (THF) | Solvent |

| Dioxane | Solvent |

| Toluene | Solvent |

| Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) | Catalyst |

| [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | Catalyst |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst |

| Triphenylphosphine (PPh₃) | Ligand |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Ligand |

| SPhos | Ligand |

| XPhos | Ligand |

Application as a Versatile Synthetic Building Block in Complex Chemical Synthesis

This compound has emerged as a significant and versatile intermediate in the field of organic synthesis, particularly in the construction of complex molecular architectures for medicinal chemistry and materials science. Its utility as a synthetic building block is primarily derived from the presence of a bromine atom at the 5-position of the electron-deficient 1,2,4-thiadiazole ring. This C-Br bond serves as a highly effective "synthetic handle," enabling a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The strategic positioning of the bromine atom allows for precise and regioselective functionalization, providing a robust platform for molecular diversification. nih.gov

The reactivity of the C5-position is enhanced by the electron-withdrawing nature of the thiadiazole ring, making the carbon atom attached to the bromine susceptible to attack in various catalytic cycles. researchgate.net This allows chemists to introduce a wide array of substituents, including aryl, heteroaryl, alkyl, amino, and alkynyl groups, thereby generating extensive libraries of novel compounds from a single, readily accessible intermediate. The cyclopropyl group at the 3-position remains a stable spectator in these transformations, imparting unique conformational and electronic properties to the final products.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions offer a powerful and modular approach to elaborate the core thiadiazole structure.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. In this context, this compound can be coupled with a diverse range of aryl, heteroaryl, or vinyl boronic acids (or their corresponding boronate esters) to produce 5-substituted-3-cyclopropyl-1,2,4-thiadiazoles. nih.gov This reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The transformation is highly valued for its functional group tolerance and generally high yields, making it a preferred method for accessing complex bi-aryl and heteroaryl-aryl structures which are common motifs in pharmacologically active molecules. nih.govresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Reactant 2 (Boronic Acid) | Catalyst System | Product Class | Synthetic Significance |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Phenyl-3-cyclopropyl-1,2,4-thiadiazole | Introduction of a basic aryl scaffold. |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 5-(4-Methoxyphenyl)-3-cyclopropyl-1,2,4-thiadiazole | Incorporation of electron-donating groups to modulate electronic properties. |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | 5-(Pyridin-3-yl)-3-cyclopropyl-1,2,4-thiadiazole | Access to hetero-biaryl systems, often used to improve solubility and target engagement. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a direct route to form carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. researchgate.net The process requires a palladium catalyst, a specialized phosphine ligand (such as those from the Buchwald or Hartwig ligand families), and a strong base. nih.gov The resulting 5-amino-3-cyclopropyl-1,2,4-thiadiazole derivatives are key substructures in many bioactive molecules.

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Reactant 2 (Amine) | Catalyst System | Product Class | Synthetic Significance |

|---|---|---|---|

| Aniline | Pd₂(dba)₃ / XPhos / NaOtBu | N-Phenyl-3-cyclopropyl-1,2,4-thiadiazol-5-amine | Synthesis of diarylamine structures. |

| Morpholine | Pd(OAc)₂ / BINAP / Cs₂CO₃ | 4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)morpholine | Introduction of saturated heterocycles to enhance pharmacokinetic properties. |

| Benzylamine | Pd₂(dba)₃ / RuPhos / K₂CO₃ | N-Benzyl-3-cyclopropyl-1,2,4-thiadiazol-5-amine | Formation of flexible N-alkylated derivatives. |

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a bond between an sp²-hybridized carbon (from an aryl halide) and an sp-hybridized carbon (from a terminal alkyne). libretexts.orgwikipedia.org This reaction, catalyzed by palladium and co-catalyzed by a copper(I) salt, enables the direct alkynylation of the this compound core. researchgate.net The resulting 5-alkynyl-3-cyclopropyl-1,2,4-thiadiazole products are valuable intermediates themselves, as the alkyne moiety can participate in further transformations such as cycloadditions, reductions, or subsequent coupling reactions.

Table 3: Representative Sonogashira Coupling Reactions

| Reactant 2 (Alkyne) | Catalyst System | Product Class | Synthetic Significance |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / TEA | 5-(Phenylethynyl)-3-cyclopropyl-1,2,4-thiadiazole | Creation of rigid, conjugated aryl-alkynyl systems for materials science or as pharmacophores. |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI / Et₃N | 5-((Trimethylsilyl)ethynyl)-3-cyclopropyl-1,2,4-thiadiazole | Introduction of a protected alkyne for sequential, one-pot derivatization strategies. |

| Propargyl alcohol | Pd(dppf)Cl₂ / CuI / DIPA | 3-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)prop-2-yn-1-ol | Incorporation of a functionalized alkyne chain for linking to other molecular fragments. |

Mechanistic and Structure Activity Relationship Studies in Biological Contexts

General Biological Activities of Thiadiazole Derivatives and Relevant Pharmacophores

The biological versatility of the thiadiazole scaffold is attributed to several key features. The ring system can act as a hydrogen-binding domain and a two-electron donor system, contributing to its biological activity. nih.gov The presence of the sulfur atom often enhances liposolubility, which can lead to improved cellular permeability. nih.govnih.gov

The thiadiazole ring is recognized as a bioisostere of other key five-membered heterocyclic rings like oxadiazole and thiazole (B1198619), as well as larger structures such as pyrimidine. nih.govnih.gov Bioisosterism refers to the principle of substituting one chemical group with another that has similar physical or chemical properties, often to enhance a desired biological activity or to reduce toxicity. The ability of the thiadiazole scaffold to mimic other biologically important structures is a key reason for its prevalence in drug discovery. nih.gov For instance, 1,3,4-thiadiazole (B1197879) is considered a bioisostere of triazole and imidazole, which are important components of azole antifungal drugs. nih.gov This mimicry allows thiadiazole-containing compounds to interact with biological targets that would otherwise bind to these other chemical moieties.

| Scaffold | Common Bioisosteric Replacements | Significance in Drug Design |

| Thiadiazole | Pyrimidine, Oxadiazole, Thiazole, Benzene | Can impart or enhance a wide range of pharmacological activities by mimicking naturally occurring structures or other synthetic drug components. |

| 1,2,4-Oxadiazole (B8745197) | Ester, Amide, Acid | Used to overcome metabolism-related liabilities associated with the functional groups they replace. nih.gov |

| 1,3,4-Thiadiazole | Pyrimidine, Pyridine azine, Oxadiazole, Oxazole, Thiazole | Utilized in the development of new drugs with diverse therapeutic applications. nih.gov |

The presence of both sulfur and nitrogen atoms within the thiadiazole ring significantly influences its physicochemical properties, which in turn affect its biological activity. The sulfur atom generally increases the liposolubility (fat-solubility) of the molecule. nih.govnih.gov This is a crucial factor for drug efficacy, as increased liposolubility can facilitate the passage of the compound across biological membranes, such as the cell membranes of pathogens or human cells. nih.gov The mesoionic nature of some thiadiazoles, characterized by delocalized charges, can also contribute to their ability to cross cellular membranes. nih.gov The nitrogen atoms in the ring contribute to its polarity and ability to form hydrogen bonds, which are critical for interacting with biological targets like enzymes and receptors. The balance between liposolubility and hydrophilicity, governed by these heteroatoms, is a key determinant of the pharmacokinetic and pharmacodynamic properties of thiadiazole derivatives.

Mechanistic Investigations of Anti-Microbial Properties

Thiadiazole derivatives have demonstrated a broad spectrum of antimicrobial activities, and research has begun to uncover the mechanisms behind these effects.

A study on novel 1,3,4-thiadiazole derivatives containing an amide moiety found that a lead compound exhibited significant antibacterial activity against Xanthomonas oryzae. nih.govacs.org The protective activity of this compound was linked to increased activities of defense-related enzymes in the host plant. nih.govacs.org This suggests an indirect antibacterial mechanism involving the modulation of the host's defense response.

The antifungal properties of thiadiazole derivatives have been more extensively studied, with a primary mechanism of action identified for many compounds. A significant number of thiadiazole-based antifungals are believed to function by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov

Specifically, these compounds often target the enzyme 14-α-sterol demethylase, a cytochrome P450 enzyme that plays a critical role in the conversion of lanosterol (B1674476) to ergosterol. nih.gov Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death. nih.gov This mechanism is shared with the widely used azole class of antifungal drugs, highlighting the bioisosteric relationship between thiadiazoles and azoles. nih.gov

| Compound Class | Proposed Antifungal Mechanism | Key Enzyme Target |

| 1,3,4-Thiadiazole Derivatives | Inhibition of ergosterol biosynthesis | 14-α-sterol demethylase nih.gov |

| Flavonol Derivatives with 1,3,4-Thiadiazole | Disruption of cell membrane integrity via oxidative stress | Not specified, but involves induction of reactive oxygen species acs.org |

Another proposed mechanism for some thiadiazole derivatives involves the induction of oxidative stress. For instance, certain flavonol derivatives containing a 1,3,4-thiadiazole moiety were found to affect the integrity of fungal cell membranes by inducing the production of reactive oxygen species (ROS). acs.org This leads to lipid peroxidation and the leakage of cellular contents, resulting in fungal cell death. acs.org

The antiviral activity of thiadiazole derivatives is a growing area of research. The thiadiazole ring, as a bioisostere of pyrimidine, a key component of nucleic acids, is thought to be a promising scaffold for the development of antiviral agents. nih.gov

One of the more studied mechanisms of antiviral action for thiadiazole derivatives is the inhibition of viral enzymes. For example, some 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds are believed to bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the replication of the virus. nih.gov Structure-activity relationship studies have shown that the electronic properties of substituents on the thiadiazole ring can significantly influence the antiviral potency of these compounds. nih.gov

Other research has explored the potential of thiadiazole derivatives to combat plant viruses, such as the tobacco mosaic virus (TMV). mdpi.com In this context, some novel 1,3,4-thiadiazole derivatives have been shown to inhibit the spread of the virus in the host plant. mdpi.com The proposed mechanism involves inducing defensive responses in the plant, such as the closure of stomata to prevent viral entry and the enhancement of photosynthetic efficiency to help the plant tolerate the infection. mdpi.com

Mechanistic Studies of Anti-Cancer Activities

The anti-cancer properties of 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole and related thiadiazole derivatives are linked to their ability to modulate critical cellular processes involved in tumor growth and survival. Research into the mechanisms of action has revealed a multi-faceted approach, including the disruption of the cell cycle, induction of programmed cell death (apoptosis), and inhibition of key molecular targets.

Impact on Cell Cycle Progression

Thiadiazole derivatives have been shown to exert their anti-proliferative effects by arresting the cell cycle, thereby preventing cancer cells from dividing and proliferating. Studies indicate that these compounds can halt cell cycle progression, particularly at the G2/M phase. This disruption is a critical mechanism for controlling tumor growth.

Some analogs have demonstrated a clear impact on cell cycle distribution. For instance, treatment of pancreatic ductal adenocarcinoma (PDAC) cells with certain 1,3,4-thiadiazole nortopsentin analogs led to a significant increase in the percentage of cells in the G2/M phase and a corresponding decrease in the G1 phase, indicating a block at this stage of cell division. mdpi.com Similarly, other studies on different 1,3,4-thiadiazole derivatives noted a cell cycle arrest in the sub-G1 phase, which is often indicative of apoptosis. nih.gov The ability to interfere with the cell cycle is a hallmark of many cytotoxic agents, and for thiadiazoles, it represents a primary mode of their anti-cancer activity.

Table 1: Effect of a 1,3,4-Thiadiazole Analog on Cell Cycle Distribution in PDAC-3 Cells This table is interactive. You can sort and filter the data.

| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Control | 59% | 25% | 16% |

| 2 µM | 54% | 23% | 23% |

| 4-fold IC50 | 29% | 19% | 52% |

Data derived from studies on nortopsentin analogs. mdpi.com

Pathways of Apoptosis Induction

A key mechanism underlying the anti-cancer activity of thiadiazole compounds is the induction of apoptosis, or programmed cell death. Apoptosis is a regulated process essential for eliminating damaged or unwanted cells, and its dysregulation is a common feature of cancer. nih.gov Thiadiazole derivatives can trigger apoptosis through various signaling pathways.

One significant pathway implicated is the intrinsic, or mitochondrial, pathway. nih.gov This process often involves an increase in reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential (MMP), and damage to DNA. nih.gov The activation of caspases, a family of protease enzymes crucial for executing apoptosis, is also a common finding. nih.gov Furthermore, these compounds can modulate the expression of proteins in the B-cell lymphoma-2 (Bcl-2) family, which are key regulators of apoptosis. nih.gov Specifically, they can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax, ultimately leading to the death of cancer cells. nih.govnih.gov Studies have shown that treatment with certain thiadiazole derivatives can lead to a significant, multi-fold increase in the population of apoptotic cells. nih.gov

Inhibition of Specific Molecular Targets (e.g., Protein Kinases, DNA Replication)

The biological activity of this compound is often attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring structure facilitates the crossing of cellular membranes to bind to these targets and modulate critical biochemical pathways. nih.gov

Protein Kinase Inhibition Protein kinases are crucial regulators of cell signaling, and their aberrant activity is frequently linked to cancer development and progression. nih.gov Several protein kinases have been identified as targets for thiadiazole derivatives. Research has highlighted the inhibition of serine/threonine kinases like Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) by compounds with a tetrabromo-1H-benzimidazole structure, which shares features with brominated heterocyclic compounds. nih.govmdpi.com These kinases are often overexpressed in tumors and are involved in cell proliferation, survival, and drug resistance. nih.gov Thiadiazole-based compounds have shown potent inhibitory effects on various kinases, including those in the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival. nih.gov

Table 2: Inhibitory Activity of Selected Kinase Inhibitors This table is interactive. You can sort and filter the data.

| Compound | Target Kinase | IC50 Value (µM) |

|---|---|---|

| Compound 22 (Benzothiazole derivative) | PI3Kβ | 0.02 |

| Compound 33 (1,3-Thiazole-5-carboxylic acid derivative) | CK2 | 0.4 |

| TBBi Derivative 1 | PIM-1 | 0.52 |

| TBBi Derivative 1 | CK2α | 6.65 |

Data compiled from various studies on thiazole and benzimidazole (B57391) derivatives. mdpi.comnih.gov

Interference with DNA Replication The structural characteristics of the 1,3,4-thiadiazole ring, being a bioisostere of pyrimidine, suggest that its derivatives can interfere with DNA replication processes. nih.gov This interference is a potential mechanism for their cytotoxic effects, as it directly targets the machinery of cell proliferation. nih.gov The ability to disrupt DNA integrity has been confirmed in studies where potent thiadiazole compounds were shown to cause significant DNA damage in cancer cells. nih.gov

Mechanistic Studies of Other Relevant Biological Activities

Beyond anti-cancer applications, the thiadiazole scaffold is a component of molecules exhibiting a range of other biological activities, including anticonvulsant and herbicidal effects.

Anticonvulsant Mechanisms of Action